molecular formula C21H21N5O B8323955 2-Ethyl-9-methyl-13-[2-(pyridin-2-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

2-Ethyl-9-methyl-13-[2-(pyridin-2-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No. B8323955
M. Wt: 359.4 g/mol
InChI Key: KTGXCGWBRPNPJN-UHFFFAOYSA-N
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Patent
US05705499

Procedure details

5,11-Dihydro-11-ethyl-5-methyl-8-(pyrid-2-yl)ethynyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.15 g) was prepared by coupling 5,11-dihydro-11-ethyl-8-iodo-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one with 2-ethynylpyridine by a procedure analogous to that described in Example 42a. Hydrogenation as described in Example 42b afforded 24 mg of the title compound, m.p. 70°-72° C. (ethyl acetate/hexanes).
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,11-dihydro-11-ethyl-8-iodo-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12](I)=[CH:13][C:8]=2[C:7](=[O:15])[N:6]([CH3:16])[C:5]2[CH:17]=[CH:18][CH:19]=[N:20][C:4]1=2)[CH3:2].[C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=1)#[CH:22]>>[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12]([C:22]#[C:21][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=3)=[CH:13][C:8]=2[C:7](=[O:15])[N:6]([CH3:16])[C:5]2[CH:17]=[CH:18][CH:19]=[N:20][C:4]1=2)[CH3:2].[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12]([CH2:22][CH2:21][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=3)=[CH:13][C:8]=2[C:7](=[O:15])[N:6]([CH3:16])[C:5]2[CH:17]=[CH:18][CH:19]=[N:20][C:4]1=2)[CH3:2]

Inputs

Step One
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5,11-dihydro-11-ethyl-8-iodo-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)I)=O)C)C=CC=N2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)C#CC3=NC=CC=C3)=O)C)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
Name
Type
product
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CCC3=NC=CC=C3)=O)C)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.